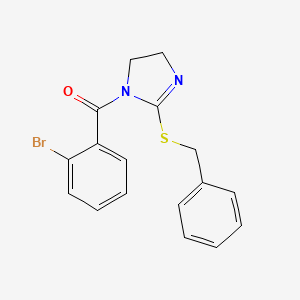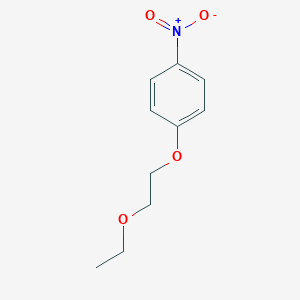
N-benzyl-2-trifluoromethylmorpholin-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzyl-2-trifluoromethylmorpholin-5-one, also known as BTM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a white crystalline solid that belongs to the class of morpholinones, which are cyclic amides. BTM has a unique chemical structure that makes it a useful compound for research purposes.
Aplicaciones Científicas De Investigación
Benzylation of Alcohols
A study by Poon and Dudley (2006) explored the benzylation of alcohols using a pyridinium salt, which may involve compounds structurally similar to N-benzyl-2-trifluoromethylmorpholin-5-one. They found that this method efficiently converts alcohols into benzyl ethers (Poon & Dudley, 2006).
Synthesis of Organic Salts
In 2009, Àrvai et al. described the synthesis of various salts using N-benzyl trifluoromethanesulfonimide (related to this compound), indicating its potential in creating a wide range of metallic or organic cation-associated salts. These salts have potential applications in batteries, fuel cells, ionic liquids, and as Lewis acids (Àrvai et al., 2009).
Nucleophilic Trifluoromethylation Reactions
Kim and Shreeve (2004) conducted research on nucleophilic trifluoromethylation reactions, using ionic liquids as reaction media. They found that morpholinium-based ionic liquids, structurally similar to this compound, were efficient solvent systems for these reactions (Kim & Shreeve, 2004).
Synthesis of Benzyl Ethers and Esters
Another study by López and Dudley (2008) focused on a revised benzyl transfer protocol using 2-benzyloxypyridine, which might involve similar reactivity patterns to this compound, for synthesizing benzyl ethers and esters (López & Dudley, 2008).
Synthesis of High Electron Mobility Semiconductors
In the field of materials science, See et al. (2008) synthesized N,N′-substituted naphthalene tetracarboxylic diimides with high electron mobility. The use of perfluoroalkyl-benzyl N,N′ substituents, akin to the structure of this compound, demonstrates the compound's potential in developing advanced electronic materials (See et al., 2008).
Propiedades
IUPAC Name |
4-benzyl-6-(trifluoromethyl)morpholin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3NO2/c13-12(14,15)10-7-16(11(17)8-18-10)6-9-4-2-1-3-5-9/h1-5,10H,6-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJVUITXBTLYTRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OCC(=O)N1CC2=CC=CC=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 2-(4-((2,6-dimethylmorpholino)sulfonyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2878885.png)


![6-Acetyl-2-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2878890.png)
![Methyl 3-{[(2-tert-butyl-5-methylphenoxy)acetyl]amino}benzoate](/img/structure/B2878891.png)

![7-Methyl-6-oxa-2-azaspiro[3.4]octane;hydrochloride](/img/structure/B2878894.png)

![8-(3,4-Dimethoxybenzoyl)-6-[(4-methylphenyl)methyl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2878897.png)




![2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N,N-diisopropylacetamide](/img/structure/B2878905.png)